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Compound of Interest

Compound Name:
3,5,7-Trimethyl-1-benzofuran-2-

carboxylic acid

CAS No.: 1019117-58-8

Cat. No.: B1453954

Get Quote

Introduction
Substituted benzofuran-2-carboxylic acids represent a privileged scaffold in medicinal

chemistry. The core benzofuran ring offers a rigid, lipophilic framework capable of pi-stacking

interactions, while the C-2 carboxylic acid moiety serves as a critical hydrogen bond

donor/acceptor and a bioisostere for phosphate groups. This duality allows these compounds

to function as potent protein tyrosine phosphatase (PTP) inhibitors, antimicrobial agents, and

anti-inflammatory modulators.

This guide details the experimental protocols for validating these specific biological

applications, focusing on the mechanistic rationale (causality) and self-validating experimental

design.

Module 1: Metabolic Disease Targeting (PTP1B
Inhibition)
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Rationale: Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin

signaling.[1] The catalytic site of PTP1B contains a positively charged pocket that binds the

phosphotyrosine (pTyr) residue of the insulin receptor. Benzofuran-2-carboxylic acids act as

pTyr mimetics; the carboxylic acid group is ionized at physiological pH, interacting

electrostatically with the critical Arginine 221 residue in the PTP1B active site, while the

benzofuran core engages in hydrophobic interactions with the "second aryl phosphate binding

site" (Site B).

Protocol: Colorimetric PTP1B Inhibition Assay
Objective: Determine the IC50 of substituted benzofuran-2-carboxylic acids against

recombinant human PTP1B.

Materials:

Enzyme: Recombinant human PTP1B (0.5 µg/mL stock).

Substrate: p-Nitrophenyl phosphate (pNPP).

Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.

Stop Solution: 1 M NaOH.

Step-by-Step Methodology:

Compound Preparation:

Dissolve the benzofuran-2-carboxylic acid derivative in 100% DMSO to a stock

concentration of 10 mM.

Prepare serial dilutions (e.g., 0.1 µM to 100 µM) in the assay buffer. Critical: Keep final

DMSO concentration <1% to prevent enzyme denaturation.

Pre-Incubation (Equilibrium Phase):

In a 96-well clear plate, add 80 µL of Assay Buffer.

Add 10 µL of the diluted Compound.
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Add 10 µL of PTP1B enzyme solution.

Incubate at 37°C for 15 minutes. Reasoning: Allows the inhibitor to access the catalytic

pocket and establish non-covalent interactions before substrate competition.

Reaction Initiation:

Add 50 µL of pNPP substrate (2 mM final concentration).

Incubate at 37°C for 30 minutes. The enzyme hydrolyzes pNPP to p-nitrophenol (yellow).

Termination & Readout:

Add 50 µL of 1 M NaOH to stop the reaction. Mechanism: NaOH shifts the pH to >13,

ensuring p-nitrophenol is fully deprotonated to the yellow p-nitrophenolate anion.

Measure Absorbance at 405 nm using a microplate reader.

Data Analysis:

Calculate % Inhibition:

.

Fit data to a sigmoidal dose-response curve to extract IC50.

Visualization: PTP1B Inhibition Mechanism
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Caption: Mechanism of benzofuran-2-carboxylic acids acting as pTyr mimetics to inhibit

PTP1B.

Module 2: Antimicrobial Susceptibility Profiling
Rationale: Substituted benzofurans, particularly those with halogen or nitro substituents at the

5- or 7-positions, exhibit antimicrobial activity by disrupting bacterial cell membranes or

inhibiting DNA gyrase. The 2-carboxylic acid moiety facilitates solubility and transport, while the

lipophilic core penetrates the lipid bilayer.

Protocol: MIC Determination (Broth Microdilution)
Objective: Quantify the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram+) and

E. coli (Gram-).

Materials:

Media: Mueller-Hinton Broth (MHB).

Indicator: Resazurin (Alamar Blue) - optional for visual endpoint.

Controls: Ciprofloxacin (Positive), DMSO (Solvent Negative).

Step-by-Step Methodology:

Inoculum Preparation:

Culture bacteria overnight in MHB.

Adjust turbidity to 0.5 McFarland standard (

CFU/mL).

Dilute 1:100 in fresh MHB.

Plate Setup:

Use a 96-well sterile polystyrene plate.
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Add 100 µL of MHB to all wells.

Add 100 µL of compound stock (e.g., 1024 µg/mL) to column 1.

Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

Column 11: Growth Control (Bacteria + Media + DMSO).

Column 12: Sterility Control (Media only).

Incubation:

Add 100 µL of the diluted bacterial inoculum to wells 1-11.

Incubate at 37°C for 18-24 hours.

Readout:

Visual: Inspect for turbidity. The lowest concentration with no visible growth is the MIC.

Colorimetric Validation: Add 20 µL of 0.01% Resazurin. Incubate for 1-2 hours.

Blue = No Growth (Inhibition).

Pink = Growth (Metabolic reduction of resazurin).

Data Presentation: Representative SAR Table
Compound
ID

R-5
Substituent

R-7
Substituent

MIC S.
aureus
(µg/mL)

MIC E. coli
(µg/mL)

Activity
Interpretati
on

BF-01 H H >256 >256 Inactive

BF-02 Cl H 64 128 Weak

BF-03 NO2 OMe 8 32 Potent

BF-04 Br Br 16 64 Moderate
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Module 3: Anti-Inflammatory Assessment (NO
Inhibition)[2]
Rationale: Benzofuran-2-carboxylic acids inhibit the NF-κB signaling pathway, reducing the

expression of inducible Nitric Oxide Synthase (iNOS). This assay measures the accumulation

of nitrite (a stable NO metabolite) in macrophage culture supernatants.

Protocol: Griess Assay in RAW 264.7 Cells
Seeding: Seed RAW 264.7 macrophages at

cells/well in a 96-well plate. Incubate 24h.

Treatment:

Pre-treat cells with the Benzofuran compound (1-50 µM) for 1 hour.

Stimulate with Lipopolysaccharide (LPS, 1 µg/mL) to trigger inflammation.

Incubate for 24 hours.

Griess Reaction:

Transfer 100 µL of supernatant to a new plate.

Add 100 µL of Griess Reagent (1:1 mixture of 1% sulfanilamide and 0.1% NED).

Incubate 10 mins at room temperature (Dark).

Measurement: Read Absorbance at 540 nm. Calculate NO concentration using a Sodium

Nitrite standard curve.

Visualization: Anti-Inflammatory Workflow
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Caption: Workflow for assessing NO inhibition in LPS-stimulated macrophages.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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